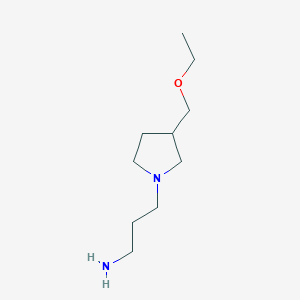

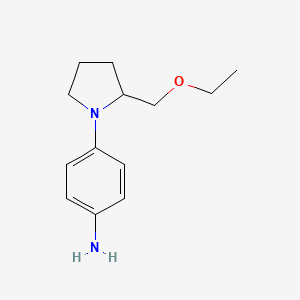

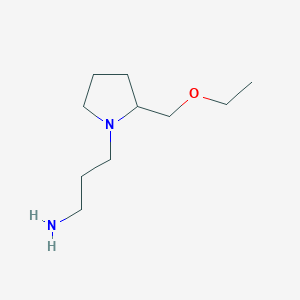

3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine

説明

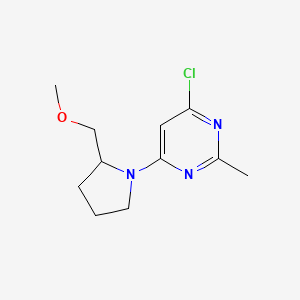

3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine, also known as 3-EMPA, is an organic compound with a molecular formula of C6H14N2O. It is a white solid that is soluble in water and alcohol, and is used in a variety of applications. 3-EMPA is an important tool in synthetic organic chemistry, and has been used as a building block in the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals and other compounds.

科学的研究の応用

Pyrrolidine and Pyrrolidine Derivatives

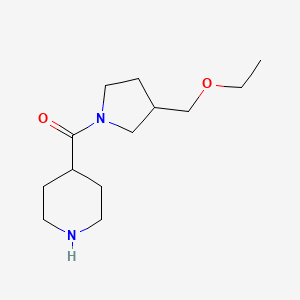

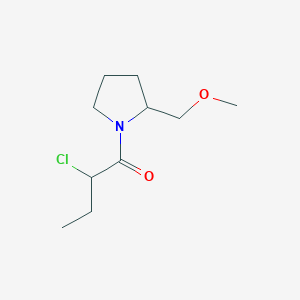

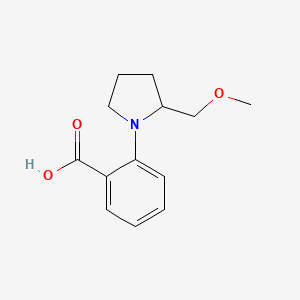

Pyrrolidine, a key structural unit in biological molecules like heme and chlorophyll, is notable for its aromatic character and lack of basicity. The synthesis of pyrrolidine derivatives, including 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine, involves condensation reactions of amines with carbonyl-containing compounds. These derivatives find utility in various domains, such as solvents, intermediates, and in the formation of polypyrroles, which are electrically conducting and form stable, flexible films (Anderson & Liu, 2000).

Synthesis of Key Intermediates

The compound is a key intermediate in synthesizing other complex molecules, such as premafloxacin, an antibiotic for veterinary use. The synthesis process of these intermediates involves stereoselective alkylation and Michael addition reactions (Fleck et al., 2003).

Catalysis Applications

Pyrrolidine derivatives are used in catalysis. For example, they can be involved in methoxycarbonylation reactions of olefins, where they act as ligands in palladium complexes, influencing the catalytic behavior and product formation in these chemical processes (Zulu et al., 2020).

Asymmetric Synthesis

These compounds also play a crucial role in asymmetric synthesis. For instance, pyrrolidine-derived propargylamines can be transformed into allenes without loss of enantiopurity, a significant step in the synthesis of chiral molecules (Zhao & Seidel, 2015).

Intermediate in Bioactive Molecule Synthesis

They serve as intermediates for synthesizing various bioactive molecules, highlighting their importance in pharmaceutical and medicinal chemistry (Kotian et al., 2005).

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

The pyrrolidine ring is a common feature in many bioactive compounds, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring are known to have diverse biological profiles, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

The physicochemical properties of the compound, such as its melting point and boiling point , could potentially be influenced by environmental conditions.

特性

IUPAC Name |

3-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-2-13-9-10-5-3-7-12(10)8-4-6-11/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWRHTJLMJETNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。